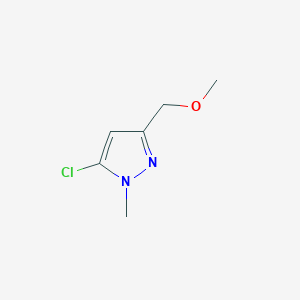![molecular formula C22H18N2O B13680247 3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03235507 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD03235507 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production of MFCD03235507 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
MFCD03235507 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD03235507 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD03235507 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
MFCD03235507 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the production of high-value chemicals and materials
Mechanism of Action
The mechanism of action of MFCD03235507 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
MFCD03235507 can be compared with other similar compounds, such as those with triazolo ring structures and methanesulfonate groups. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of MFCD03235507 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its stability, solubility, and reactivity distinguish it from other similar compounds, making it a valuable subject of study and application .
Properties
Molecular Formula |
C22H18N2O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3 |
InChI Key |
VQWZIPRNTRIIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





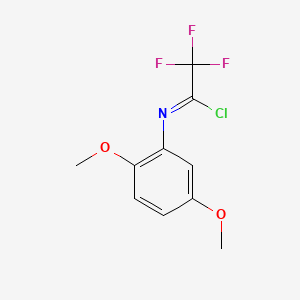
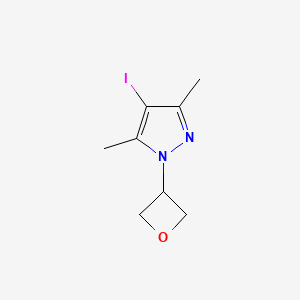
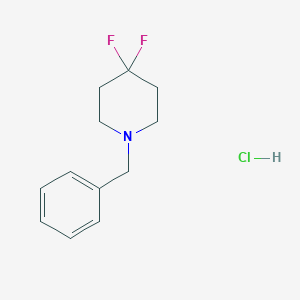

![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

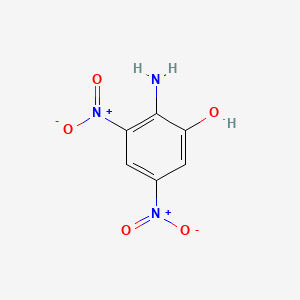

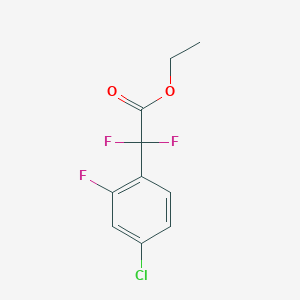
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
